5-Octyl-alpha-ketoglutarate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Octyl-alpha-ketoglutarate is a derivative of alpha-ketoglutarate, an important intermediate in the Krebs cycle. This compound is characterized by the presence of an octyl group attached to the alpha position of the ketoglutarate molecule. It is known for its stability and cell-permeability, making it a valuable tool in biochemical and medical research .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Octyl-alpha-ketoglutarate typically involves the esterification of alpha-ketoglutarate with octanol. One common method involves the use of 5-octyl L-glutamate as a starting material, which is then subjected to hydrogenation in the presence of palladium on activated carbon in ethyl acetate .

Industrial Production Methods

Industrial production of this compound may involve the use of immobilized enzymes such as L-glutamate oxidase and catalase. These enzymes can be co-immobilized on carriers like ZIF-8 to achieve high conversion rates and efficiency in the production process .

Análisis De Reacciones Químicas

Types of Reactions

5-Octyl-alpha-ketoglutarate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

Substitution: It can participate in substitution reactions where the octyl group or other functional groups are replaced.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired product but may include the use of strong acids or bases.

Major Products Formed

The major products formed from these reactions include various derivatives of alpha-ketoglutarate, such as carboxylic acids, alcohols, and substituted ketoglutarates.

Aplicaciones Científicas De Investigación

Biochemical Properties and Mechanism of Action

5-Octyl-alpha-ketoglutarate is known for its stability and cell permeability, which allows it to effectively penetrate cellular membranes. Upon hydrolysis, it releases free alpha-ketoglutarate, which plays a crucial role in cellular metabolism and signaling pathways. This property makes it an attractive candidate for various therapeutic applications.

Cancer Treatment

Recent studies have highlighted the potential of 5-octyl-αKG in cancer therapy. It has been shown to enhance the efficacy of certain treatments by modulating metabolic pathways involved in tumor growth and survival.

- Case Study : A study demonstrated that the combination of 5-octyl-αKG with other agents increased reactive oxygen species (ROS) levels in cancer cells, leading to enhanced apoptosis through caspase activation .

Aging and Longevity

The compound has been investigated for its geroprotective properties, potentially extending lifespan by influencing metabolic processes associated with aging.

- Clinical Trial : A randomized controlled trial assessed the effects of sustained release calcium-alpha-ketoglutarate (a related compound) on biological aging markers. Results indicated a significant reduction in DNA methylation age among participants receiving the supplement compared to the placebo group .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation, particularly in conditions like COVID-19.

- Research Findings : Dietary supplementation with alpha-ketoglutarate significantly reduced pro-inflammatory responses in leukocytes during SARS-CoV-2 infection, suggesting a protective role against viral pathogenesis .

Antioxidant Properties

This compound exhibits antioxidative functions, reacting with reactive oxygen species to mitigate oxidative stress within cells. This property is beneficial for protecting cellular integrity and function.

- Mechanism : The compound reacts with hydrogen peroxide, leading to the formation of succinate and other benign byproducts, thereby reducing oxidative damage .

Implications for Metabolic Disorders

Given its role in metabolism, 5-octyl-αKG may have implications for treating metabolic disorders such as obesity and type 2 diabetes.

- Study Insights : Research indicates that alpha-ketoglutarate can improve metabolic health by enhancing mitochondrial function and reducing fat accumulation in animal models .

Summary Table of Applications

Mecanismo De Acción

The mechanism of action of 5-Octyl-alpha-ketoglutarate involves its role as a substrate for prolyl hydroxylases, which hydroxylate proline residues on hypoxia-inducible factors, leading to their degradation. This process regulates the cellular response to hypoxia and has implications in cancer biology . Additionally, it influences various metabolic pathways by acting as a precursor for amino acid biosynthesis and energy production .

Comparación Con Compuestos Similares

Similar Compounds

Alpha-ketoglutarate: The parent compound, involved in the Krebs cycle and various metabolic processes.

Octyl-alpha-ketoglutarate: Similar to 5-Octyl-alpha-ketoglutarate but with different positional isomerism.

Alpha-ketoglutaramate: A metabolite of glutamine with similar biochemical properties.

Uniqueness

This compound is unique due to its enhanced cell-permeability and stability, making it more effective in cellular studies and therapeutic applications compared to its parent compound and other derivatives .

Actividad Biológica

5-Octyl-alpha-ketoglutarate (5-octyl-α-KG) is a derivative of alpha-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle. This compound has garnered interest due to its potential therapeutic applications, particularly in metabolic regulation and cellular signaling. This article explores the biological activity of 5-octyl-α-KG, emphasizing its mechanisms of action, effects on cellular pathways, and implications for health and disease.

Overview of Alpha-Ketoglutarate

Alpha-ketoglutarate (α-KG) plays a crucial role in various metabolic processes, including energy production and amino acid synthesis. It is also involved in the regulation of hypoxia-inducible factors (HIFs), which are critical for cellular responses to low oxygen levels. The introduction of alkyl chains, such as the octyl group in 5-octyl-α-KG, enhances its cell-permeability and bioavailability, potentially amplifying its biological effects.

1. Reactivation of Prolyl Hydroxylase Domain (PHD) Enzymes

5-Octyl-α-KG has been shown to stimulate PHD activity, which is important for the hydroxylation of HIF-1α. In studies involving HEK293 cells, treatment with 1 mM 5-octyl-α-KG resulted in a significant increase in intracellular α-KG levels and restored PHD activity suppressed by succinate accumulation. This reactivation leads to decreased levels of HIF-1α, suggesting a potential mechanism for mitigating hypoxia-related pathologies .

2. Modulation of Cellular Metabolism

The compound influences metabolic pathways by enhancing TCA cycle activity and promoting oxidative phosphorylation. In macrophages, α-KG accumulation has been linked to anti-inflammatory responses through inhibition of pro-inflammatory cytokine production and activation of histone demethylases .

3. Inhibition of Autophagy

Research indicates that α-KG derivatives, including 5-octyl-α-KG, can inhibit autophagy under starvation conditions. This effect is attributed to alterations in cellular energy status and signaling pathways that regulate autophagic processes .

Table 1: Summary of Biological Activities

Case Study: Effects on SARS-CoV-2

A significant study demonstrated that supplementation with 5-octyl-α-KG markedly inhibited SARS-CoV-2 replication in vitro. The mechanism involved downregulation of the Akt signaling pathway, which is often hijacked by viruses for replication . This finding suggests potential applications for 5-octyl-α-KG as a therapeutic agent against viral infections.

Implications for Health and Disease

The biological activities of 5-octyl-α-KG present promising avenues for therapeutic interventions in various conditions:

- Metabolic Disorders: Its ability to enhance TCA cycle activity may provide benefits in metabolic syndromes characterized by dysregulated energy metabolism.

- Cancer Therapy: By modulating HIF pathways and inhibiting autophagy, 5-octyl-α-KG could be explored as an adjunct therapy in cancer treatment strategies aimed at targeting tumor hypoxia.

- Viral Infections: The antiviral properties observed warrant further investigation into its efficacy as a preventive or therapeutic agent against emerging viral pathogens.

Propiedades

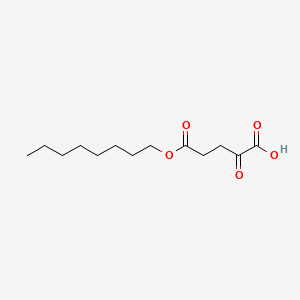

IUPAC Name |

5-octoxy-2,5-dioxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O5/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h2-10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEOIQZPNSBRJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOC(=O)CCC(=O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.